molecular formula C12H8Cl2FNO B1518995 4-(2,5-Dichlorophenoxy)-3-fluoroaniline CAS No. 1039869-08-3

4-(2,5-Dichlorophenoxy)-3-fluoroaniline

Cat. No.: B1518995
CAS No.: 1039869-08-3
M. Wt: 272.1 g/mol
InChI Key: JHQYMVKFYOBJHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-Dichlorophenoxy)-3-fluoroaniline is a chemical compound characterized by its unique structure, which includes a dichlorophenoxy group and a fluoroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dichlorophenoxy)-3-fluoroaniline typically involves the following steps:

  • Starting Materials: The synthesis begins with 2,5-dichlorophenol and 3-fluoroaniline as the primary starting materials.

  • Reaction Conditions: The reaction is usually carried out under controlled conditions, including the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C).

  • Reaction Process: The process involves the formation of an ether linkage between the 2,5-dichlorophenol and the 3-fluoroaniline, typically through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(2,5-Dichlorophenoxy)-3-fluoroaniline can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions typically require strong nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation Products: Oxidation can yield compounds such as 4-(2,5-dichlorophenoxy)-3-fluorobenzoic acid.

  • Reduction Products: Reduction can produce this compound derivatives with reduced functional groups.

  • Substitution Products: Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

4-(2,5-Dichlorophenoxy)-3-fluoroaniline has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand the interactions of halogenated compounds with biological systems.

  • Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 4-(2,5-Dichlorophenoxy)-3-fluoroaniline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

4-(2,5-Dichlorophenoxy)-3-fluoroaniline is unique due to its specific combination of functional groups. Similar compounds include:

  • 2,4-Dichlorophenoxyacetic Acid: This compound is structurally similar but lacks the fluoroaniline moiety.

  • 3-Fluoroaniline: This compound lacks the dichlorophenoxy group.

  • 2,5-Dichlorophenol: This compound lacks the aniline group.

The presence of both the dichlorophenoxy and fluoroaniline groups in this compound gives it distinct chemical and biological properties compared to its similar counterparts.

Properties

IUPAC Name

4-(2,5-dichlorophenoxy)-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2FNO/c13-7-1-3-9(14)12(5-7)17-11-4-2-8(16)6-10(11)15/h1-6H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQYMVKFYOBJHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)OC2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1-(2,5-dichloro-phenoxy)-2-fluoro-4-nitro-benzene (0.5 g, 1.7 mmol) and tin chloride (1.57 g, 8.3 mmol) in 30 ml of anhydrous ethanol was heated to 70° C. under argon and stirred for 4 hours. The solution was allowed to cool and then poured into ice. The solution was made slightly basic (pH 7-8) by addition of saturated aqueous sodium bicarbonate solution, then extracted with ethyl acetate. The organic phase was thoroughly washed with brine and dried treated with anhydrous sodium sulfate. Evaporation of the solvent left a yellow oily product which was used for the next step without further purification.
Name
1-(2,5-dichloro-phenoxy)-2-fluoro-4-nitro-benzene
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
tin chloride
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,5-Dichlorophenoxy)-3-fluoroaniline
Reactant of Route 2
Reactant of Route 2
4-(2,5-Dichlorophenoxy)-3-fluoroaniline
Reactant of Route 3
Reactant of Route 3
4-(2,5-Dichlorophenoxy)-3-fluoroaniline
Reactant of Route 4
Reactant of Route 4
4-(2,5-Dichlorophenoxy)-3-fluoroaniline
Reactant of Route 5
Reactant of Route 5
4-(2,5-Dichlorophenoxy)-3-fluoroaniline
Reactant of Route 6
Reactant of Route 6
4-(2,5-Dichlorophenoxy)-3-fluoroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.